N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide
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Overview
Description
N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide, commonly known as AZD-8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Scientific Research Applications
AZD-8055 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. AZD-8055 has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy. In addition to cancer therapy, AZD-8055 has potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
Mechanism of Action
AZD-8055 inhibits the N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide kinase, which is a key regulator of cell growth and proliferation. The this compound pathway is activated in many types of cancer, leading to uncontrolled cell growth and survival. By inhibiting this compound, AZD-8055 can slow down or stop the growth of cancer cells. In addition, AZD-8055 can also induce autophagy, a process by which cells recycle their own components to survive under stress conditions.
Biochemical and Physiological Effects
AZD-8055 has been shown to have several biochemical and physiological effects. In cancer cells, AZD-8055 can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, AZD-8055 can inhibit the formation of blood vessels that supply nutrients to tumors, a process known as angiogenesis. AZD-8055 can also modulate the immune system, enhancing the body's ability to fight cancer.
Advantages and Limitations for Lab Experiments
AZD-8055 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has been extensively studied in vitro and in vivo, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, there are also limitations to using AZD-8055 in lab experiments. It can have off-target effects, inhibiting other kinases besides N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide. In addition, it can have variable effects depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on AZD-8055. One area of interest is the development of combination therapies that include AZD-8055. This could enhance the effectiveness of current cancer therapies and overcome resistance to treatment. Another area of interest is the study of the effects of AZD-8055 on the tumor microenvironment, including the immune system and angiogenesis. Finally, there is potential for the development of new analogs of AZD-8055 with improved potency and selectivity for N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide.
Synthesis Methods
The synthesis of AZD-8055 involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of 2-chloro-4-methylthiophene, which is then reacted with 4-(4-morpholinyl)pyridine to form 2-(4-morpholinyl)thiophene-4-carboxamide. The final step involves the reaction of 2-(4-morpholinyl)thiophene-4-carboxamide with N-methyl-1-(3-sulfonamido-4-thiophenecarbonyl)azetidine-3-carboxamide to form AZD-8055.
properties
IUPAC Name |
N-methyl-4-(3-pyridin-2-ylazetidin-1-yl)sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-15-14(18)13-6-11(9-21-13)22(19,20)17-7-10(8-17)12-4-2-3-5-16-12/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGTZMANHZPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CC(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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